1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester
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Overview
Description
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group, a vinyl group, and an ethyl ester functional group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Vinylation: The vinyl group can be introduced via a Heck reaction, where the pyrazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective and readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions on the chlorophenyl group.
Major Products
Oxidation: Epoxide or diol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being studied. For example, as an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(4-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-(4-Chlorophenyl)-3-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
1-(4-Chlorophenyl)-5-vinyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the chlorophenyl group and the vinyl group on the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a bioactive compound.
Properties
CAS No. |
786727-23-9 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-ethenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-13-12(14(18)19-4-2)9-16-17(13)11-7-5-10(15)6-8-11/h3,5-9H,1,4H2,2H3 |
InChI Key |
ZOEKKTRLIYWVGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C=C |
Origin of Product |
United States |
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